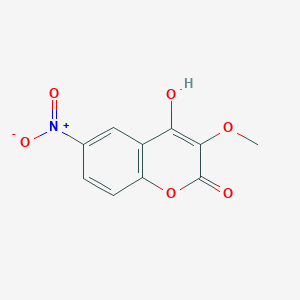
4-Hydroxy-3-methoxy-6-nitro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxy-6-nitro-2H-1-benzopyran-2-one: is a chemical compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of hydroxy, methoxy, and nitro functional groups attached to the benzopyran core, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy-6-nitro-2H-1-benzopyran-2-one typically involves the nitration of a suitable benzopyran precursor. One common method is the nitration of 4-Hydroxy-3-methoxy-2H-1-benzopyran-2-one using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium ethoxide (NaOEt) or other strong bases in an appropriate solvent.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Hydroxy-3-methoxy-6-nitro-2H-1-benzopyran-2-one is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Its structural similarity to naturally occurring benzopyrans suggests it may interact with biological targets in a similar manner.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its nitro and methoxy groups contribute to its color properties, making it useful in the production of colored materials.
Mechanism of Action
The biological activity of 4-Hydroxy-3-methoxy-6-nitro-2H-1-benzopyran-2-one is thought to be mediated through its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
4-Hydroxy-3-methoxy-2H-1-benzopyran-2-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-Hydroxy-6-nitro-2H-1-benzopyran-2-one: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
3-Methoxy-6-nitro-2H-1-benzopyran-2-one: Lacks the hydroxy group, affecting its hydrogen bonding capability and overall reactivity.
Uniqueness: The presence of all three functional groups (hydroxy, methoxy, and nitro) in 4-Hydroxy-3-methoxy-6-nitro-2H-1-benzopyran-2-one makes it unique compared to its analogs. This combination of functional groups can enhance its versatility in chemical reactions and its potential biological activities.
Properties
CAS No. |
75743-70-3 |
|---|---|
Molecular Formula |
C10H7NO6 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
4-hydroxy-3-methoxy-6-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO6/c1-16-9-8(12)6-4-5(11(14)15)2-3-7(6)17-10(9)13/h2-4,12H,1H3 |
InChI Key |
HIUQGTCZIXIENA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















